molecular formula C10H16BrNO4 B8097297 (2S, 4S)-1-N-Boc-4-bromo-proline CAS No. 1187932-86-0

(2S, 4S)-1-N-Boc-4-bromo-proline

Cat. No.: B8097297
CAS No.: 1187932-86-0
M. Wt: 294.14 g/mol
InChI Key: UWHRDAQIOFPRMI-BQBZGAKWSA-N
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Description

(2S, 4S)-1-N-Boc-4-bromo-proline is a chiral compound that belongs to the class of proline derivatives. It is characterized by the presence of a bromine atom at the fourth position of the proline ring and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S, 4S)-1-N-Boc-4-bromo-proline typically involves the bromination of (2S, 4S)-1-N-Boc-proline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S, 4S)-1-N-Boc-4-bromo-proline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The proline ring can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of (2S, 4S)-1-N-Boc-4-substituted-proline derivatives.

    Reduction: Formation of (2S, 4S)-1-N-Boc-proline.

    Oxidation: Formation of (2S, 4S)-1-N-Boc-4-oxo-proline.

Scientific Research Applications

(2S, 4S)-1-N-Boc-4-bromo-proline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein engineering.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and peptidomimetics.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (2S, 4S)-1-N-Boc-4-bromo-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the fourth position can participate in halogen bonding, influencing the binding affinity and specificity of the compound. The Boc protecting group provides steric hindrance, affecting the overall reactivity and stability of the molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S, 4R)-1-N-Boc-4-bromo-proline: Differing in the stereochemistry at the fourth position, this compound exhibits different reactivity and biological activity.

    (2S, 4S)-1-N-Boc-4-fluoro-proline: Substitution of the bromine atom with a fluorine atom results in altered electronic properties and reactivity.

    (2S, 4S)-1-N-Boc-4-chloro-proline: Similar to the bromo derivative but with a chlorine atom, leading to differences in reactivity and stability.

Uniqueness

(2S, 4S)-1-N-Boc-4-bromo-proline is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding interactions. Its specific stereochemistry also plays a crucial role in its biological activity and suitability for various synthetic applications.

Properties

IUPAC Name

(2S,4S)-4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHRDAQIOFPRMI-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155482
Record name rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-86-0
Record name rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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